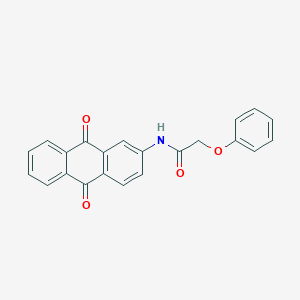![molecular formula C24H32BrN3O B11636156 1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)
1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-méthoxyphényl)méthyl]pipérazine est un composé organique complexe qui appartient à la classe des dérivés de la pipérazine. Ces composés sont connus pour leurs diverses activités pharmacologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-méthoxyphényl)méthyl]pipérazine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait inclure :
Formation du cycle pipéridine : En partant d’un dérivé de benzylamine, le cycle pipéridine peut être formé par des réactions de cyclisation.
Bromation et méthoxylation : Le cycle aromatique peut être bromé en utilisant du brome ou du N-bromosuccinimide (NBS) et méthoxylé en utilisant du méthanol en présence d’un catalyseur.
Réactions de couplage : L’étape finale implique le couplage des cycles pipéridine et pipérazine en utilisant un agent de couplage approprié comme l’EDCI (1-Ethyl-3-(3-diméthylaminopropyl)carbodiimide).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse susmentionnées pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées comme la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-méthoxyphényl)méthyl]pipérazine peut subir diverses réactions chimiques, notamment :
Oxydation : En utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : En utilisant des agents réducteurs comme l’hydrure d’aluminium et de lithium ou le borohydrure de sodium.
Substitution : Réactions de substitution halogénée en utilisant des nucléophiles comme des amines ou des thiols.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure d’aluminium et de lithium dans l’éther anhydre.
Substitution : Nucléophiles en présence d’une base comme l’hydroxyde de sodium.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire une cétone ou un dérivé d’acide carboxylique, tandis que la réduction pourrait produire un alcool.
4. Applications de la recherche scientifique
Chimie : Comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec des cibles biologiques comme les enzymes et les récepteurs.
Médecine : Applications thérapeutiques potentielles, notamment comme analgésique ou anti-inflammatoire.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets like enzymes and receptors.
Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du 1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-méthoxyphényl)méthyl]pipérazine impliquerait son interaction avec des cibles moléculaires spécifiques. Cela pourrait inclure la liaison aux récepteurs ou aux enzymes, conduisant à la modulation des voies biologiques. Des études détaillées seraient nécessaires pour élucider les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 1-Benzylpiperidin-4-yl : Composés ayant des structures de pipéridine similaires.
Dérivés du bromo-méthoxyphényle : Composés ayant des substitutions aromatiques similaires.
Unicité
1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-méthoxyphényl)méthyl]pipérazine est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui peut conférer des propriétés pharmacologiques distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C24H32BrN3O |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
1-(1-benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H32BrN3O/c1-29-24-8-7-22(25)17-21(24)19-27-13-15-28(16-14-27)23-9-11-26(12-10-23)18-20-5-3-2-4-6-20/h2-8,17,23H,9-16,18-19H2,1H3 |
Clé InChI |
OSCKNXLWMRDEED-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)
![8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine](/img/structure/B11636136.png)
![ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
![2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11636150.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636166.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636176.png)
![6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)
